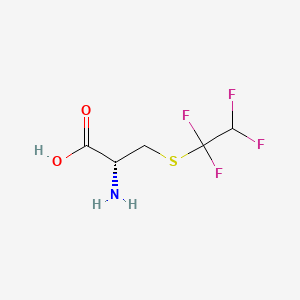

S-(1,1,2,2-Tetrafluoroethyl)cysteine

Description

Contextualization of S-Conjugate Formation in Metabolic Pathways

The formation of S-substituted cysteine conjugates is a critical step in the mercapturate pathway, a major route for the detoxification of a wide array of electrophilic xenobiotics and some endogenous compounds. nih.govnih.gov This metabolic process begins with the conjugation of the electrophile with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting glutathione S-conjugate is then sequentially metabolized. First, the γ-glutamyl moiety is removed by γ-glutamyltransferase (GGT), followed by the cleavage of the glycine (B1666218) residue by various peptidases, yielding the corresponding cysteine S-conjugate. nih.govnih.gov

Typically, this cysteine S-conjugate is N-acetylated by cysteine-S-conjugate N-acetyltransferase to form a mercapturic acid (N-acetyl-L-cysteine S-conjugate), which is generally more water-soluble and readily excreted from the body. nih.govportlandpress.com However, under certain circumstances, the cysteine S-conjugate can be diverted from this detoxification pathway and undergo bioactivation. nih.govnih.gov This alternative route is of significant toxicological interest as it can lead to the formation of reactive intermediates. nih.govnih.gov

A key enzyme in this bioactivation is the cysteine S-conjugate β-lyase (C-S lyase). nih.govnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of the cysteine conjugate. nih.govwikipedia.org This reaction produces pyruvate, ammonia, and a reactive thiol fragment. nih.govnih.gov The reactivity of this thiol determines the biological consequence; if the thiol is unstable and reactive, it can lead to cellular damage. nih.govnih.gov Several enzymes involved in normal amino acid metabolism have been shown to exhibit C-S lyase activity as a non-physiological side reaction. nih.gov

Overview of Fluorinated Organic Compounds and Their Metabolic Fates

Fluorinated organic compounds are increasingly prevalent in pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and enhanced biological activity. researchgate.netnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often makes these compounds resistant to metabolic degradation. nih.gov This stability is a primary reason for incorporating fluorine into drug candidates to block metabolic "soft spots". nih.govacs.org

Despite the strength of the C-F bond, it is not inert under physiological conditions. nih.govnih.gov The metabolism of fluorinated compounds can lead to the cleavage of the C-F bond through various enzymatic reactions, a process known as defluorination. nih.gov For instance, cytochrome P450-mediated hydroxylation at a fluorinated carbon can lead to the release of fluoride (B91410) ions. nih.gov The metabolic fate of these compounds is highly dependent on their structure. In some cases, metabolism can generate intermediates that readily eliminate fluoride, potentially forming reactive species like Michael acceptors. nih.gov

The introduction of fluorine can significantly alter metabolic pathways, sometimes leading to the formation of toxic metabolites. nih.gov One notable example is the metabolic formation of fluoroacetic acid from certain fluoroamines and fluoroethers, which can disrupt the Krebs cycle. acs.org Therefore, a thorough understanding of how fluorine influences metabolic profiles is crucial. researchgate.netnih.gov

Rationale for Academic Investigation of S-(1,1,2,2-Tetrafluoroethyl)cysteine as a Model Compound

S-(1,1,2,2-Tetrafluoroethyl)-L-cysteine (TFEC) has emerged as a key model compound for several reasons. Primarily, it is a major metabolite of the industrial monomer tetrafluoroethylene (B6358150) (TFE). nih.govoup.comnih.gov The metabolism of TFE proceeds via conjugation with glutathione to form the corresponding S-conjugate, which is then processed to TFEC. nih.govoup.com Studies have shown that the toxicity associated with TFE can be attributed to its metabolite, TFEC. oup.comnih.gov

TFEC is an excellent substrate for cysteine S-conjugate β-lyase, making it an ideal tool to investigate the bioactivation pathway of haloalkene cysteine S-conjugates. nih.govnih.gov The β-lyase-mediated metabolism of TFEC leads to the formation of a reactive intermediate, identified as difluorothionoacyl fluoride. nih.govnih.gov This highly reactive species can acylate cellular macromolecules, particularly proteins. nih.govnih.gov

Research using TFEC has provided significant insights into the mechanisms of chemical-induced toxicity. For example, studies have demonstrated that the administration of TFEC to rats leads to the acylation of renal proteins. nih.gov Specifically, the reactive metabolite of TFEC forms adducts with lysine (B10760008) residues in proteins, such as Nε-(difluorothioacetyl)lysine. nih.govnih.gov The investigation of TFEC has also highlighted the role of nucleophilic catalysis by amino acid residues like histidine and tyrosine in the formation of these protein adducts. nih.gov This detailed mechanistic understanding derived from studying TFEC is crucial for assessing the risks associated with exposure to TFE and other fluorinated alkenes.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Role in Pathway | Cofactor | Reference(s) |

| Glutathione S-transferases (GSTs) | Catalyzes the initial conjugation of tetrafluoroethylene with glutathione. | - | nih.gov |

| γ-Glutamyltransferase (GGT) | Removes the γ-glutamyl residue from the glutathione conjugate. | - | nih.govnih.gov |

| Dipeptidases | Cleave the glycine residue to form the cysteine S-conjugate (TFEC). | - | nih.gov |

| Cysteine S-conjugate β-lyase | Catalyzes the β-elimination of TFEC to form a reactive thiol. | Pyridoxal 5'-phosphate (PLP) | nih.govnih.govwikipedia.org |

| Cysteine-S-conjugate N-acetyltransferase | N-acetylates TFEC to form the corresponding mercapturic acid for excretion. | Acetyl-CoA | nih.govnih.gov |

Table 2: Metabolites Identified from the Bioactivation of this compound

| Metabolite | Description | Reference(s) |

| Difluorothionoacyl fluoride | The primary reactive intermediate formed from the β-lyase-dependent bioactivation of TFEC. | nih.govnih.gov |

| N-difluorothionoacetyl-S-(1,1,2,2-tetrafluoroethyl)-l-cysteine | A difluorothionamide formed from the reaction of the reactive intermediate with TFEC. | nih.gov |

| Difluoroacetic acid | A product derived from the breakdown of the reactive intermediate. | oup.comnih.govnih.gov |

| 2-(Difluoromethyl)benzimidazole | A trapped product formed in the presence of o-phenylenediamine, confirming the reactive intermediate. | nih.gov |

| Nε-(difluorothioacetyl)lysine | A stable adduct formed on renal proteins following TFEC administration. | nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94840-66-1 |

|---|---|

Molecular Formula |

C5H7F4NO2S |

Molecular Weight |

221.18 g/mol |

IUPAC Name |

(2R)-2-amino-3-(1,1,2,2-tetrafluoroethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C5H7F4NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |

InChI Key |

YDRYQBCOLJPFFX-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)N)SC(C(F)F)(F)F |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC(C(F)F)(F)F |

Canonical SMILES |

C(C(C(=O)O)N)SC(C(F)F)(F)F |

Synonyms |

S-(1,1,2,2-tetrafluoroethyl)cysteine S-TFEC TFE-Cys |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for S 1,1,2,2 Tetrafluoroethyl Cysteine

Established Synthetic Routes for S-(1,1,2,2-Tetrafluoroethyl)cysteine Analogues

The synthesis of S-alkylated cysteine derivatives, including this compound, hinges on the effective formation of a stable carbon-sulfur bond. Various strategies have been developed to achieve this, often involving the reaction of a cysteine precursor with a suitable electrophilic alkylating agent.

Strategies for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bond in S-alkyl cysteine derivatives is typically achieved through the nucleophilic attack of the cysteine thiol on an electrophilic carbon. In the context of this compound, this would involve the reaction of L-cysteine with a tetrafluoroethylating agent. A general and widely applicable method for the synthesis of S-alkyl cysteine derivatives involves the direct alkylation of cysteine in a suitable solvent system. nih.gov

A common approach for the synthesis of related S-haloalkyl-L-cysteine adducts is the reaction of L-cysteine with the corresponding haloalkene in the presence of a base. For instance, the synthesis of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) is accomplished by reacting L-cysteine with chlorotrifluoroethene. nih.gov A similar strategy can be envisioned for this compound, where tetrafluoroethylene (B6358150) would be the key reagent.

The table below summarizes potential synthetic strategies for carbon-sulfur bond formation leading to this compound.

| Reaction Type | Cysteine Source | Tetrafluoroethylating Agent | Key Conditions |

| Nucleophilic Addition | L-Cysteine | Tetrafluoroethylene | Base catalysis, polar solvent |

| Nucleophilic Substitution | L-Cysteine | 1-Bromo-1,1,2,2-tetrafluoroethane (B1616753) | Base catalysis, aprotic solvent |

Enantioselective Synthesis Approaches for Cysteine Derivatives

Maintaining the stereochemical integrity of the chiral center in cysteine is often crucial for biological studies. Enantioselective synthesis methods are therefore of significant interest. One established method for the enantioselective synthesis of α-alkylcysteines involves the phase-transfer catalytic alkylation of a protected cysteine derivative. nih.gov This approach utilizes a chiral catalyst to direct the alkylation to a specific face of the molecule, resulting in high enantiomeric excess of the desired (R)- or (S)-α-alkylcysteine. nih.gov While this has been demonstrated for general α-alkylcysteines, its application to the synthesis of this compound would require adaptation of the reaction conditions and substrate.

Another strategy involves the use of enzymes, which can offer high stereoselectivity. For example, cysteine synthase can catalyze the formation of L-cysteine from O-acetyl-L-serine and hydrogen sulfide. capes.gov.br While not a direct route to S-alkylated derivatives, enzymatic methods could potentially be engineered for such transformations.

Utilization of Precursor Compounds in Chemical Synthesis

The choice of precursor compounds is critical in the synthesis of this compound. L-cysteine is the most direct precursor, providing the core amino acid structure. However, in many synthetic schemes, protected forms of cysteine are used to prevent unwanted side reactions at the amino and carboxyl groups. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and esterification for the carboxylic acid.

The tetrafluoroethyl group is introduced using a suitable electrophilic reagent. Tetrafluoroethylene is a gaseous reagent that can be bubbled through a solution of cysteine under basic conditions. Alternatively, a more manageable liquid reagent like 1-bromo-1,1,2,2-tetrafluoroethane could be employed. The reactivity of these precursors is a key consideration in designing a successful synthetic route.

Preparation of Isotopic Variants for Mechanistic Elucidation (e.g., radiolabeled compounds)

Isotopically labeled compounds are invaluable tools for elucidating the metabolic pathways and mechanisms of toxicity of xenobiotics. The synthesis of radiolabeled this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

A method for the synthesis of [3H]-labeled S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine ([3H]CTFC) has been reported, which can be adapted for the synthesis of labeled this compound. nih.gov This synthesis involves the reaction of L-cysteine with chlorotrifluoroethene in the presence of a base and 3H-labeled water. nih.gov The tritium (B154650) is incorporated into the ethyl group of the cysteine conjugate. nih.gov A similar approach using tetrafluoroethylene and tritiated water could yield [3H]-S-(1,1,2,2-Tetrafluoroethyl)cysteine.

The use of stable isotopes, such as deuterium (B1214612) (2H) or carbon-13 (13C), is another important strategy. For example, the synthesis of [2H]CTFC has been achieved using 2H-labeled water. nih.gov These stable isotope-labeled analogues are particularly useful for mass spectrometry-based metabolic studies. 19F NMR spectroscopy, in conjunction with isotopic labeling, has been used to demonstrate that metabolites of S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) form adducts with proteins. nih.gov

The table below outlines potential isotopic labeling strategies for this compound.

| Isotope | Labeling Position | Precursor | Synthetic Method | Application |

| Tritium (³H) | Tetrafluoroethyl moiety | Tetrafluoroethylene, ³H₂O | Base-catalyzed addition | ADME studies, covalent binding studies |

| Deuterium (²H) | Tetrafluoroethyl moiety | Tetrafluoroethylene, ²H₂O | Base-catalyzed addition | Mass spectrometry, metabolic profiling |

| Carbon-13 (¹³C) | Cysteine backbone | ¹³C-labeled L-Cysteine | Reaction with tetrafluoroethylene | Mechanistic studies of biotransformation |

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

To investigate the relationship between the chemical structure of this compound and its biological activity, a series of derivatives can be synthesized. These derivatives can be designed to probe the importance of various structural features, such as the fluorine content, the length of the alkyl chain, and the nature of the amino acid backbone.

The synthesis of these derivatives would follow the general principles of S-alkylation of cysteine, as described in section 2.1.1. By varying the fluorinated alkylating agent, a range of analogues can be prepared. For example, reacting cysteine with hexafluoropropene (B89477) would yield the corresponding S-(1,1,2,3,3,3-hexafluoropropyl)cysteine derivative.

Structure-activity relationship (SAR) studies on these derivatives can help to identify the key molecular determinants of toxicity. For example, by comparing the nephrotoxicity of a series of S-fluoroalkylcysteine conjugates, it may be possible to determine the optimal fluorine substitution pattern for inducing renal injury. These studies are crucial for understanding the molecular mechanisms of toxicity and for designing safer fluorinated compounds.

Biochemical Formation Pathways and Metabolic Transformations of S 1,1,2,2 Tetrafluoroethyl Cysteine

Glutathione (B108866) Conjugation as a Precursor Step

The initial and obligatory step in the formation of TFEC is the conjugation of tetrafluoroethylene (B6358150) with the endogenous tripeptide glutathione (γ-glutamylcysteinylglycine, GSH). nih.govsemanticscholar.orgnih.gov This reaction involves the formation of a thioether bond between the sulfur atom of the cysteine residue in glutathione and the electrophilic carbon of tetrafluoroethylene, yielding S-(1,1,2,2-tetrafluoroethyl)glutathione. nih.govnih.gov While this reaction can occur spontaneously, it is most often catalyzed or accelerated by a superfamily of enzymes. nih.gov

The conjugation of tetrafluoroethylene with glutathione is catalyzed by Glutathione S-Transferases (GSTs). tandfonline.comnih.gov These enzymes facilitate the reaction by binding both glutathione and the electrophilic substrate, thereby increasing the rate of conjugate formation. nih.govmdpi.com Studies using rat liver fractions have demonstrated that both microsomal and cytosolic GSTs are capable of catalyzing the formation of S-(1,1,2,2-tetrafluoroethyl)glutathione. nih.gov Notably, the rate of conjugation was found to be approximately four times greater with microsomal preparations compared to cytosolic fractions. nih.gov The catalytic mechanism involves the enzyme binding glutathione and activating its thiol group, which then acts as a potent nucleophile, attacking the electrophilic center of the tetrafluoroethylene molecule. nih.gov

Glutathione S-Transferases are present in various subcellular compartments, including the cytosol, mitochondria, and the endoplasmic reticulum (microsomes). nih.govnih.govmdpi.com The formation of S-(1,1,2,2-tetrafluoroethyl)glutathione from tetrafluoroethylene specifically involves GSTs located in the cytosol and microsomes. nih.gov While a significant portion of GST activity is found in the cytosol, the higher rate of conjugation observed in microsomal fractions suggests that the endoplasmic reticulum is a key site for the initial metabolic processing of tetrafluoroethylene via this pathway. nih.govnih.gov

Sequential Processing within the Mercapturate Pathway

Following the initial conjugation with glutathione, the resulting S-(1,1,2,2-tetrafluoroethyl)glutathione undergoes sequential enzymatic processing to ultimately yield TFEC. nih.govnih.gov This series of reactions is a hallmark of the mercapturic acid pathway. nih.govtandfonline.com

| Step | Precursor | Product | Key Enzyme(s) |

| 1 | S-(1,1,2,2-tetrafluoroethyl)glutathione | S-(1,1,2,2-Tetrafluoroethyl)cysteinylglycine | γ-Glutamyltransferase (GGT) |

| 2 | S-(1,1,2,2-Tetrafluoroethyl)cysteinylglycine | S-(1,1,2,2-Tetrafluoroethyl)cysteine (TFEC) | Dipeptidases (e.g., Aminopeptidase M, Cysteinylglycine dipeptidase) |

The first step in the breakdown of the glutathione S-conjugate is the removal of the γ-glutamyl moiety. nih.govnih.gov This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT), which is typically located on the outer surface of cell membranes. nih.gov GGT cleaves the γ-glutamyl bond, releasing glutamate and forming the corresponding cysteinylglycine S-conjugate, S-(1,1,2,2-Tetrafluoroethyl)cysteinylglycine. nih.govnih.gov The presence of this cysteinylglycine conjugate has been confirmed in the bile of rats exposed to tetrafluoroethylene. nih.gov

The S-(1,1,2,2-Tetrafluoroethyl)cysteinylglycine dipeptide is further hydrolyzed to produce the cysteine S-conjugate, TFEC. nih.govnih.gov This step involves the cleavage of the peptide bond between the cysteine and glycine (B1666218) residues. This conversion is catalyzed by various peptidases, such as aminopeptidase M or cysteinylglycine dipeptidase. nih.gov The formation of TFEC is a critical juncture in the metabolic pathway, as this molecule can be directed toward either detoxification or bioactivation. nih.gov

Downstream Metabolic Fates of this compound

Once formed, this compound can follow two primary metabolic routes: N-acetylation, which is a detoxification pathway leading to the formation of a mercapturic acid, or bioactivation via a β-lyase-dependent pathway, which generates reactive, toxic species. nih.govnih.gov

| Pathway | Key Enzyme | Primary Products | Outcome |

| N-Acetylation (Detoxification) | Cysteine S-conjugate N-acetyltransferase | N-acetyl-S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (Mercapturate) | Formation of a water-soluble, excretable product. nih.govnih.gov |

| β-Lyase Pathway (Bioactivation) | Cysteine S-conjugate β-lyase | Pyruvate, Ammonium, 1,1,2,2-Tetrafluoroethanethiolate | Generation of a reactive thiol that decomposes to difluorothioacetyl fluoride (B91410), a potent acylating agent. nih.govresearchgate.net |

The detoxification route involves the N-acetylation of the free amino group of the cysteine moiety, catalyzed by cysteine S-conjugate N-acetyltransferase, to form N-acetyl-S-(1,1,2,2-tetrafluoroethyl)-L-cysteine, the corresponding mercapturic acid. nih.gov This product is generally more water-soluble and is readily eliminated in the urine. nih.gov

Alternatively, TFEC can be bioactivated by cysteine S-conjugate β-lyases. nih.govnih.gov This enzymatic reaction cleaves the carbon-sulfur bond, resulting in the formation of pyruvate, an ammonium ion, and a reactive sulfur-containing fragment, 1,1,2,2-tetrafluoroethanethiolate. nih.govresearchgate.net This thiolate is highly unstable and spontaneously eliminates a fluoride ion to form difluorothioacetyl fluoride. researchgate.net This resulting thioacyl fluoride is a reactive intermediate that can acylate cellular macromolecules, such as proteins, leading to the formation of adducts like N-epsilon-(difluorothionoacetyl)lysine. researchgate.netnih.govacs.org The formation of these reactive intermediates and their subsequent interaction with cellular components is a key mechanism of TFEC-mediated toxicity. nih.govacs.org

N-Acetylation to Mercapturic Acid Derivatives

The metabolism of S-(1,1,2,2-tetrafluoroethyl) L-cysteine (TFE-Cys) is intricately linked to the mercapturic acid pathway, a major route for the biotransformation of xenobiotics. A key step in this pathway is N-acetylation, which converts cysteine S-conjugates into their corresponding mercapturic acids (N-acetyl-L-cysteine S-conjugates). This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase. The resulting mercapturic acid, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFE-NAc), is typically more water-soluble and readily excreted in urine.

However, the metabolic fate is not unidirectional. TFE-NAc can undergo N-deacetylation, a reaction catalyzed by aminoacylases, to revert to TFE-Cys. This balance between acetylation and deacetylation is crucial. In rats, studies have shown that TFE-NAc is subject to extensive N-deacetylation followed by reacetylation in vivo. nih.gov When deuterium-labeled TFE-NAc was administered to rats, less than 1% of the dose was excreted unchanged, indicating a high turnover rate. nih.gov This high N-deacetylation/N-acetylation ratio in vivo can influence the availability of the TFE-Cys conjugate for other metabolic pathways. nih.gov

The administration of TFE-Cys to rats results in only small amounts (approximately 4% of the dose) being excreted as the corresponding mercapturic acid, TFE-NAc. nih.gov This suggests that other metabolic pathways, such as β-elimination, compete significantly with N-acetylation for the TFE-Cys substrate. The availability of the cofactor for N-acetylation, acetyl-coenzyme A (acetyl-CoA), can also be a rate-limiting factor. nih.gov In rat kidney, where the turnover of TFE-NAc/TFE-Cys is very high, the availability of acetyl-CoA might be limiting, leading to an accumulation of TFE-Cys and its subsequent bioactivation via the β-lyase pathway. nih.gov

β-Elimination Reactions and Pyruvate/Ammonia Generation

A significant metabolic pathway for this compound involves cleavage of the carbon-sulfur bond through a β-elimination reaction. This bioactivation step is catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-containing enzymes known as cysteine S-conjugate β-lyases. The reaction converts TFE-Cys into pyruvate, ammonia, and a reactive sulfur-containing fragment, 1,1,2,2-tetrafluoroethanethiol.

Stoichiometric Equation of β-Elimination: H₂O + S-(1,1,2,2-Tetrafluoroethyl)-L-cysteine ⇌ Pyruvate + NH₃ + 1,1,2,2-Tetrafluoroethanethiol nih.gov

This β-lyase-dependent bioactivation is a critical step, as the thiol fragment can be unstable. In the case of TFE-Cys, the initial fragment can eliminate a fluoride ion to form a reactive thioacyl fluoride, specifically difluorothionoacyl fluoride. nih.gov This reactive intermediate is capable of acylating macromolecules, which is a key mechanism of toxicity. nih.govnih.gov The formation of difluorothionamides has been observed following the incubation of TFE-Cys with both hepatic and renal cytosol from rats, confirming the generation of difluorothionoacyl fluoride as the main reactive intermediate. nih.gov

Several enzymes can exhibit cysteine S-conjugate β-lyase activity, including aminotransferases such as aspartate aminotransferase. nih.govnih.gov Studies have shown that TFE-Cys can inactivate purified cytosolic aspartate aminotransferase and alanine aminotransferase, as well as aspartate aminotransferase in cytosolic and mitochondrial fractions of rat brain and kidney. nih.gov This suggests that some of the toxicity associated with TFE-Cys may stem from the inactivation of essential PLP-containing enzymes. nih.gov

Potential for S-Thiomethylation and S-Glucuronidation

Following the β-lyase-catalyzed cleavage of TFE-Cys, the liberated 1,1,2,2-tetrafluoroethanethiol intermediate may undergo further metabolic transformations. Two potential pathways are S-thiomethylation and S-glucuronidation. nih.govnih.gov These pathways can serve as alternative detoxification routes, acting in conjunction with the mercapturic acid pathway to facilitate the elimination of toxic metabolites. nih.gov

The viability of these pathways depends on the stability of the thiol fragment (RSH) produced during the β-elimination reaction. nih.gov

S-Thiomethylation: In this "thiomethyl shunt," the thiol is methylated to form a more stable, water-soluble, and excretable S-methyl derivative.

S-Glucuronidation: This pathway involves the conjugation of the thiol with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases. wikipedia.org The resulting S-glucuronide is highly water-soluble and readily excreted. nih.govnih.govwikipedia.org

For cysteine S-conjugates derived from many halogenated alkenes, the β-lyase reaction is considered a bioactivation step because it generates reactive sulfur-containing fragments. nih.gov However, if the eliminated thiol is relatively stable, thiomethylation and S-glucuronidation can function as detoxification mechanisms. nih.govnih.gov While these pathways are mechanistically plausible for the metabolites of TFE-Cys, direct experimental evidence confirming the formation of S-thiomethylated or S-glucuronidated products of 1,1,2,2-tetrafluoroethanethiol in vivo is not extensively documented in the provided literature.

Comparative Biochemical Metabolism Across In Vitro and Ex Vivo Systems

Species-Specific Metabolic Profiles

The metabolism and resulting biological effects of this compound exhibit notable differences across species. Comparative studies, primarily between rats and mice, have highlighted these variations.

When administered TFE-Cys by gavage, rats experience severe microscopic changes in the kidneys, whereas mice show moderate-to-severe changes. nih.gov The cell proliferation and histopathological response in the kidney are generally more pronounced in rats than in mice. nih.gov For instance, after 12 days of exposure, tubules in the kidneys of mice primarily contained regenerating cells, while rat kidney tubules still showed significant degeneration alongside regeneration. nih.gov

These species-specific toxicological profiles likely reflect underlying differences in metabolic handling. For example, the balance of activating (N-deacetylase and β-lyase) and inactivating (N-acetyltransferase) enzymes can differ between species. While direct comparative data on TFE-Cys metabolism is limited, studies on related compounds provide insight. For instance, the human capacity for biosynthesizing the mercapturic acid of tetrachloroethene appears to be lower than that in rats, suggesting that humans may be less prone to this specific metabolic pathway compared to rodents.

| Parameter | Rats | Mice | Reference |

|---|---|---|---|

| Kidney Microscopic Changes | Severe | Moderate-to-Severe | nih.gov |

| Kidney Cell Proliferation | More Pronounced | Less Pronounced | nih.gov |

| Kidney Tubule State (Day 12) | Marked Degeneration & Regeneration | Mostly Regenerating Cells | nih.gov |

Tissue and Subcellular Fraction-Specific Biotransformations

The biotransformation of this compound is highly dependent on the specific tissue and even the subcellular compartment where metabolism occurs. The kidney is a primary target for both the metabolism and toxicity of TFE-Cys.

Studies using subcellular fractions from rats have demonstrated that both the N-deacetylation of TFE-NAc and the subsequent β-lyase-dependent activation of TFE-Cys are much faster in the kidney than in the liver. nih.gov Conversely, the initial rate of N-acetylation of TFE-Cys to its mercapturic acid is approximately five-fold higher in renal fractions compared to hepatic fractions, provided acetyl-CoA is available. nih.gov The much lower activities of N-deacetylation and β-lyase in hepatic fractions may explain the lack of significant liver toxicity observed with TFE-NAc. nih.gov

Within the kidney, damage is often localized to specific segments. For TFE-Cys, kidney damage and cell proliferation are primarily confined to the pars recta (P3 segment) of the outer stripe of the outer medulla and medullary rays. nih.gov

Metabolism also occurs within specific subcellular compartments. The β-lyase enzymes responsible for the bioactivation of TFE-Cys are found in both cytosolic and mitochondrial fractions of rat brain and kidney. nih.gov The reactive metabolites generated from TFE-Cys have been shown to cause covalent modification of several mitochondrial enzymes involved in energy metabolism, indicating that mitochondria are a key site of action. nih.gov

| Metabolic Process | Kidney Fractions | Liver Fractions | Reference |

|---|---|---|---|

| N-Deacetylation of TFE-NAc | Much Faster | Much Slower | nih.gov |

| β-Lyase Activation of TFE-Cys | Much Faster | Much Slower | nih.gov |

| N-Acetylation of TFE-Cys | ~5-fold Higher Rate | Slower Rate | nih.gov |

| β-Lyase Location | Cytosol & Mitochondria | Cytosol | nih.govnih.gov |

Compound Name Reference Table

| Abbreviation / Name | Full Chemical Name |

| TFE-Cys | S-(1,1,2,2-Tetrafluoroethyl)-L-cysteine |

| TFE-NAc | N-acetyl-S-(1,1,2,2-tetrafluoroethyl)-L-cysteine |

| Acetyl-CoA | Acetyl-Coenzyme A |

| PLP | Pyridoxal 5'-phosphate |

| DCVC | S-(1,2-dichlorovinyl)-L-cysteine |

Formation and Characterization of Reactive Intermediates and Protein Adducts

Identification and Chemical Nature of β-Lyase-Derived Reactive Intermediates

The initial step in the toxification of TFEC is its metabolism by the enzyme cysteine conjugate β-lyase. This enzymatic cleavage results in the formation of highly reactive electrophilic species that are the ultimate toxicants.

The metabolism of TFEC by cysteine conjugate β-lyase is understood to proceed via a β-elimination reaction, yielding pyruvate, ammonia, and an unstable thiol, 1,1,2,2-tetrafluoroethanethiol. This thiol rapidly loses hydrogen fluoride (B91410) to generate a reactive intermediate. Experimental evidence, primarily from 19F NMR spectroscopy and mass spectrometry, has been instrumental in identifying this intermediate as difluorothioacetyl fluoride (DFTAL) nih.gov.

The definitive identification of DFTAL as a key reactive metabolite was achieved through the isolation and characterization of its adduct with Nα-acetyllysine. This stable adduct, Nα-acetyl-Nε-(difluorothionoacetyl)lysine, was analyzed using 19F and 13C NMR spectroscopy, confirming the structure of the acylating agent nih.gov. The formation of difluorothionoacetyl-protein adducts has been demonstrated in vitro, further solidifying the role of DFTAL as the primary electrophile responsible for covalent modification nih.gov.

Table 1: Spectroscopic Data for the Characterization of the Nα-acetyl-Nε-(difluorothionoacetyl)lysine Adduct

| Spectroscopic Technique | Observed Characteristics | Inference |

|---|---|---|

| 19F NMR Spectroscopy | Presence of characteristic fluorine signals. | Confirms the presence of the difluorothionoacetyl moiety in the adduct. nih.gov |

| 13C NMR Spectroscopy | Specific carbon resonances corresponding to the modified lysine (B10760008). | Elucidates the structure of the covalent adduct. nih.gov |

| Mass Spectrometry | Molecular ion peak consistent with the calculated mass of the adduct. | Confirms the molecular weight and elemental composition of the adduct. nih.gov |

An alternative pathway for the bioactivation of halogenated cysteine S-conjugates involves the formation of a thiirane (B1199164) (episulfide) intermediate. Thiiranes are three-membered rings containing a sulfur atom and are known to be reactive electrophiles. For some halogenated cysteine conjugates, particularly those containing bromine, the formation of a thiirane is considered a plausible route to toxicity nih.govresearchgate.net.

However, computational studies comparing the energy profiles of the thionoacyl fluoride and thiirane formation pathways for various S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteine conjugates have provided clarity on the preferred pathway for TFEC. These theoretical evaluations indicate that for 2,2-difluoro-substituted thiolates, such as the one derived from TFEC, the formation of a thionoacyl fluoride (like DFTAL) is energetically more favorable than the formation of a thiirane nih.gov. The thiirane pathway is predicted to be preferred for brominated analogs, which correlates with their different toxicological profiles, such as mutagenicity nih.govresearchgate.net.

Mechanisms of Covalent Adduct Formation with Biological Macromolecules

The reactive intermediate, DFTAL, generated from the metabolism of TFEC, readily reacts with nucleophilic residues on proteins and other biological macromolecules, leading to the formation of covalent adducts.

Research has shown a notable specificity in the targeting of proteins by TFEC metabolites. Following in vivo administration of TFEC to rats, immunoblot analysis of subcellular fractions from the kidney revealed that the covalent binding of metabolites is highly specific to proteins within the mitochondrial fraction nih.gov. This selective adduction of mitochondrial proteins is significant as it suggests that these modified proteins may be key molecular targets in the cascade of events leading to TFEC-induced nephrotoxicity nih.gov. The localization of these adducts to damaged areas of the proximal tubule further underscores the link between covalent modification and cellular injury nih.gov.

Investigations into the specific amino acid residues that are targets for adduction by TFEC metabolites have identified several nucleophilic amino acids. The primary sites of stable covalent modification are the ε-amino groups of lysyl residues nih.gov. Experiments using proteins with chemically modified lysyl residues showed a significant reduction in adduct formation, directly implicating lysine as a principal target nih.gov.

While lysyl residues form stable adducts, other amino acid residues such as histidyl and tyrosyl residues also play a crucial role, albeit through a different mechanism nih.gov. These residues have been found to act as catalysts in the adduction process rather than forming stable adducts themselves nih.gov.

Table 2: Role of Amino Acid Residues in Adduct Formation

| Amino Acid Residue | Role in Adduct Formation | Evidence |

|---|---|---|

| Lysyl | Primary target for stable covalent adduct formation. | Reduced adduct formation in lysyl-modified proteins; isolation of a stable Nε-(difluorothionoacetyl)lysine adduct. nih.gov |

| Histidyl | Acts as a nucleophilic catalyst to facilitate adduct formation on lysyl residues. | Nα-Acetylhistidine was found to facilitate the formation of protein and DFTAL adducts. nih.gov |

| Tyrosyl | Acts as a nucleophilic catalyst to facilitate adduct formation on lysyl residues. | N-acetyltyrosine was found to facilitate the formation of protein and DFTAL adducts. nih.gov |

A key feature of the protein adduction by TFEC metabolites is the involvement of nucleophilic catalysis. While lysine residues are the ultimate sites of stable modification, the efficiency of this process is greatly enhanced by the presence of other nucleophilic residues, specifically histidine and tyrosine nih.gov.

Nα-Acetylhistidine and N-acetyltyrosine have been shown to facilitate the formation of both protein adducts and the Nα-acetyl-Nε-(difluorothionoacetyl)lysine (DFTAL) adduct nih.gov. This suggests a mechanism where the histidyl or tyrosyl residues, likely located on the protein surface, act as transient acceptors of the difluorothioacetyl group, which is then transferred to a nearby lysyl residue. This catalytic action may explain the specificity of TFEC metabolite binding to particular lysyl residues within a protein, as the proximity to a catalytic histidine or tyrosine residue would be a determining factor nih.gov. The observation that high concentrations of free Nα-acetyllysine were not effective in preventing the binding of metabolites to protein supports the hypothesis that this protein-surface-mediated nucleophilic catalysis is an important mechanism for the specific adduction of protein lysyl residues nih.gov.

Structural Elucidation of Protein Adducts

The bioactivation of S-(1,1,2,2-Tetrafluoroethyl)cysteine (TFEC) leads to the formation of reactive intermediates that covalently modify proteins, forming adducts. The structural identification of these adducts is crucial for understanding the molecular mechanisms of TFEC-induced toxicity.

Characterization of Specific Adduct Species (e.g., N-alpha-acetyl-N-epsilon-(difluorothionoacetyl)lysine)

Metabolites of TFEC are known to form difluorothionoacetyl-protein adducts. nih.gov To elucidate the structure of these adducts, studies have investigated the reactivity of TFEC metabolites with various N-acetyl amino acids. These investigations successfully isolated and characterized a specific adduct, N-alpha-acetyl-N-epsilon-(difluorothionoacetyl)lysine (DFTAL). nih.gov

The characterization of DFTAL was achieved through a combination of spectroscopic techniques, including ¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry. nih.gov These analytical methods provided detailed structural information, confirming the covalent modification of the lysine epsilon-amino group by a difluorothionoacetyl moiety. Research has indicated that lysyl residues are the primary sites for the formation of these stable adducts. nih.gov Interestingly, Nα-acetylhistidine and N-acetyltyrosine have been found to act as nucleophilic catalysts, facilitating the formation of both protein and DFTAL adducts. nih.gov

| Adduct Species | Analytical Techniques Used for Characterization | Key Structural Findings |

| N-alpha-acetyl-N-epsilon-(difluorothionoacetyl)lysine (DFTAL) | ¹⁹F NMR, ¹³C NMR, Mass Spectrometry | Covalent modification of the ε-amino group of lysine with a difluorothionoacetyl group. |

Localization of Adducts within Cellular Compartments and Specific Proteins

Following in vivo administration of TFEC to rats, analysis of subcellular fractions from kidney tissue has revealed a high degree of specificity for the binding of TFEC metabolites to mitochondrial proteins. nih.gov This localization of adducts within the mitochondria is a key aspect of TFEC-induced nephrotoxicity.

Further investigations have identified several specific mitochondrial proteins that are targeted by these reactive metabolites. Through techniques such as NH₂-terminal sequence analysis of purified mitochondrial proteins containing these adducts, researchers have pinpointed key metabolic enzymes and stress-response proteins as primary targets. pnas.orgnih.gov

The major adducted proteins include:

α-ketoglutarate dehydrogenase complex (αKGDH) : Specifically, the lipoamide succinyltransferase (E2) and dihydrolipoamide dehydrogenase (E3) subunits of this critical enzyme in the Krebs cycle are modified. pnas.orgnih.govcdnsciencepub.com

Mitochondrial heat shock protein 60 (HSP60) : A 66-kDa chaperonin involved in protein folding. pnas.org

Mitochondrial heat shock protein 70 (mtHSP70) : An 84-kDa chaperone, also known as mortalin. pnas.org

Immunoblot analysis has identified five major protein adducts in rat kidney mitochondria with approximate molecular masses of 99, 84, 66, 52, and 48 kDa. pnas.org The covalent modification of these specific mitochondrial proteins is believed to initiate cellular damage and contribute to cell death. pnas.orgnih.gov

| Cellular Compartment | Specific Proteins Adducted | Molecular Mass of Adducted Proteins (kDa) |

| Mitochondria | Lipoamide succinyltransferase (E2 subunit of αKGDH) | 52 (approx.) |

| Mitochondria | Dihydrolipoamide dehydrogenase (E3 subunit of αKGDH) | 48 (approx.) |

| Mitochondria | Mitochondrial heat shock protein 60 (HSP60) | 66 (approx.) |

| Mitochondria | Mitochondrial heat shock protein 70 (mtHSP70/mortalin) | 84 (approx.) |

| Mitochondria | Unidentified Protein | 99 (approx.) |

Analytical Methodologies for Academic Research on S 1,1,2,2 Tetrafluoroethyl Cysteine

The investigation of S-(1,1,2,2-Tetrafluoroethyl)cysteine (TFEC) and its biological activities necessitates a suite of sophisticated analytical techniques. These methods are crucial for elucidating its structure, understanding its metabolic fate, and quantifying its interaction with biological systems. Research in this area relies heavily on spectroscopic, chromatographic, and biochemical assays to provide detailed molecular-level insights.

Theoretical and Computational Studies on S 1,1,2,2 Tetrafluoroethyl Cysteine Reactivity and Metabolism

Structure-Activity Relationships in Cysteine Conjugate Metabolism

The metabolism and subsequent bioactivity of cysteine S-conjugates are highly dependent on the chemical nature of the substituent attached to the sulfur atom. Structure-activity relationship (SAR) studies aim to elucidate how variations in the chemical structure of these conjugates influence their metabolic fate and biological effects.

The bioactivation of many halogenated cysteine S-conjugates is initiated by the catalytic action of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, particularly cysteine S-conjugate β-lyases. nih.govnih.gov These enzymes catalyze a β-elimination reaction, cleaving the C-S bond and releasing a reactive thiol, pyruvate, and ammonia. nih.gov The reactivity and subsequent toxicity of the conjugate are largely determined by the stability and electrophilicity of the resulting thiol.

For instance, S-conjugates of halogenated alkenes are known for their nephrotoxicity, which is mediated by their metabolism via the β-lyase pathway. nih.gov The electron-withdrawing properties of the halogen atoms on the alkyl or alkenyl substituent are critical for the lability of the C-S bond and the subsequent reactivity of the liberated thiol. In the case of TFEC, the presence of four fluorine atoms significantly influences its electronic properties and, consequently, its metabolism.

Several mammalian enzymes have been identified to possess cysteine S-conjugate β-lyase activity, including glutamine transaminase K and mitochondrial aspartate aminotransferase. nih.gov The interaction of TFEC with these enzymes is a key determinant of its metabolic activation.

Computational Modeling of Reaction Mechanisms (e.g., β-elimination)

Computational modeling provides a detailed picture of the reaction mechanisms involved in the metabolism of TFEC, particularly the β-elimination reaction catalyzed by cysteine S-conjugate β-lyases. Quantum mechanics (QM) methods are employed to calculate the potential energy surface of the reaction, identifying transition states and intermediates, and determining activation energies.

The β-elimination of a cysteine S-conjugate proceeds through a series of steps involving the formation of a Schiff base between the amino acid and the PLP cofactor, followed by proton abstraction and subsequent elimination of the thiol. The nature of the substituent on the sulfur atom plays a crucial role in the energetics of this process. For TFEC, the strong electron-withdrawing tetrafluoroethyl group facilitates the departure of the corresponding thiol, 1,1,2,2-tetrafluoroethanethiol.

Theoretical studies on analogous compounds, such as S-(1,1-difluoro-2,2-dihaloethyl)-L-cysteine conjugates, have provided valuable insights into the plausible reaction pathways. These studies compare the energetics of different potential routes, such as the formation of a thiirane (B1199164) versus a thionoacyl fluoride (B91410) intermediate, to predict the most likely mechanism. nih.gov

Prediction of Reactive Intermediate Formation and Stability

A significant outcome of the metabolism of TFEC is the formation of highly reactive intermediates that can covalently modify cellular macromolecules, leading to toxicity. Computational methods are instrumental in predicting the formation and stability of these transient species.

Following the β-elimination of 1,1,2,2-tetrafluoroethanethiol from TFEC, this thiol can undergo further reactions. Theoretical studies on similar fluorinated thiolates suggest that they can rearrange to form highly electrophilic intermediates. For instance, computational analysis of S-(1,1-difluoro-2,2-dihaloethyl)-L-cysteine conjugates has shown that the formation of a thionoacyl fluoride intermediate is an energetically favorable pathway for certain substitution patterns. nih.gov This type of intermediate is a potent acylating agent.

The stability of these reactive intermediates can be assessed using computational chemistry by calculating their energies and exploring their potential decomposition pathways. The prediction of such reactive species is crucial for understanding the molecular mechanisms of TFEC-induced toxicity. Recent advancements in in silico toxicology have led to the development of machine learning models to predict the formation of reactive metabolites from various compounds, which could be applied to TFEC and its analogs. biorxiv.orgnih.gov

Docking and Molecular Dynamics Simulations of TFEC-Enzyme Interactions

To understand the bioactivation of TFEC at an atomic level, it is essential to characterize its interaction with the active site of metabolizing enzymes like cysteine S-conjugate β-lyase. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose.

Molecular docking predicts the preferred binding orientation of a ligand (in this case, TFEC) within the active site of a protein. This method helps to identify key amino acid residues involved in substrate recognition and binding. The solved crystal structures of cysteine-S-conjugate β-lyases, available in the Protein Data Bank (PDB) with accession codes such as 1W7L, 1W7M, and 1W7N, can serve as templates for these docking studies. wikipedia.org

Following docking, MD simulations can be performed to study the dynamic behavior of the TFEC-enzyme complex over time. These simulations provide insights into the conformational changes that occur upon substrate binding and during the catalytic process. MD simulations can also be used to calculate the binding free energy, providing a quantitative measure of the affinity between TFEC and the enzyme. While specific docking and MD simulation studies on the TFEC-β-lyase complex are not extensively reported in the literature, the methodologies have been widely applied to other enzyme-ligand systems and would be highly informative for understanding the specific interactions governing TFEC metabolism.

Advanced Research Applications and Future Directions

S-(1,1,2,2-Tetrafluoroethyl)cysteine as a Probe for C-S Lyase Activity and Substrate Specificity

This compound is a well-established substrate for a class of enzymes known as cysteine S-conjugate β-lyases (C-S lyases). nih.gov These enzymes play a crucial role in the metabolism of various endogenous and exogenous sulfur-containing compounds. nih.govmdpi.com The metabolism of TFEC by C-S lyases proceeds via a β-elimination reaction, yielding pyruvate, ammonia, and a reactive tetrafluoroethyl-thiol fragment. nih.gov This catalytic conversion forms the basis of its use as a probe; by quantifying the production of pyruvate, researchers can accurately measure the activity of C-S lyases in various biological preparations, from purified enzymes to cytosolic and mitochondrial fractions of tissues like the liver and kidney. nih.gov

The specificity of C-S lyases for different substrates can be investigated by comparing the rate of metabolism of TFEC with that of other cysteine S-conjugates. For instance, comparative studies with S-(1,2-dichlorovinyl)-L-cysteine (DCVC), the nephrotoxic conjugate of trichloroethylene, have provided insights into how the nature of the halogenated alkyl or alkenyl group influences enzyme affinity and turnover rate. nih.gov The use of TFEC has been instrumental in identifying and characterizing different C-S lyase activities, such as the high-molecular-weight lyase activity found in rat kidney cytosol. nih.gov Its defined structure and reactivity make TFEC an invaluable tool for exploring the active site architecture and substrate preferences of this important enzyme family.

| Enzyme Class | Substrate | Products of β-elimination | Research Application |

| Cysteine S-conjugate β-lyase | This compound (TFEC) | Pyruvate, Ammonia, Reactive Fluorinated Thiol | Probing enzyme activity and substrate specificity |

| Cysteine S-conjugate β-lyase | S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Pyruvate, Ammonia, Reactive Chlorinated Thiol | Comparative studies of nephrotoxicity mechanisms |

| Cysteine S-conjugate β-lyase | S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine | Pyruvate, Ammonia, Reactive Chloro-fluoro Thiol | Characterizing lyase activity in tissue fractions |

Elucidation of Enzyme Inactivation Mechanisms through TFEC Interaction

A significant area of research involving TFEC is the elucidation of enzyme inactivation mechanisms. The processing of TFEC by certain pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, particularly those with C-S lyase activity like mitochondrial aspartate aminotransferase, leads to the enzyme's own inactivation. nih.gov This phenomenon, known as "suicide inactivation" or mechanism-based inhibition, occurs when the enzyme transforms the substrate into a highly reactive species within its own active site. nih.gov

The proposed mechanism for inactivation by TFEC involves several steps:

Formation of a Schiff base (aldimine) between the amino group of TFEC and the enzyme-bound PLP cofactor. nih.govyoutube.com

Enzyme-catalyzed elimination of a proton and two fluoride (B91410) ions (HF) from the tetrafluoroethyl moiety. nih.gov

This elimination generates a highly electrophilic β-halo-α,β-unsaturated imine, which acts as a potent Michael acceptor. nih.gov

A nucleophilic amino acid residue in the enzyme's active site attacks this reactive intermediate, resulting in a stable, covalent modification of the enzyme and subsequent irreversible inactivation. nih.gov

This process is analogous to the inactivation of PLP-dependent enzymes by other polyhalogenated amino acids, such as β,β,β-trifluoroalanine, which also function as suicide substrates. nih.gov Studying these interactions provides fundamental insights into enzyme catalysis, the chemistry of PLP-dependent reactions, and the molecular basis of xenobiotic toxicity.

Development of Chemical Trapping Agents for Reactive Intermediates

Understanding the complete metabolic fate of TFEC requires the identification of all its metabolites, including the highly unstable, reactive intermediates generated by C-S lyase action. The primary reactive species formed from TFEC is believed to be a difluorothioacyl fluoride. Because these intermediates are too transient to be detected directly, their existence and structure are inferred by using "trapping agents." nih.gov

Chemical trapping involves introducing a stable nucleophile into the biological system that can react with the electrophilic intermediate to form a stable, detectable adduct. nih.gov Glutathione (B108866) (GSH) is a classic trapping agent used for this purpose. nih.govyoutube.com However, identifying these adducts within a complex biological mixture presents a significant analytical challenge. nih.gov

To overcome this, modern research focuses on developing more sophisticated trapping agents. nih.gov These include reagents with fluorescent tags, such as dansylated derivatives of cysteine, which enhance analytical sensitivity and allow for easier detection. nih.gov Other strategies employ isotopically labeled trapping agents that can be clearly identified using mass spectrometry. youtube.com The development of these advanced chemical tools is crucial for definitively identifying the reactive metabolites of TFEC and understanding how they interact with cellular macromolecules to cause toxicity.

| Trapping Agent Type | Example | Mechanism | Advantage |

| Endogenous Nucleophile | Glutathione (GSH) | Forms stable thioether adducts with electrophiles. | Physiologically relevant. |

| Fluorescently Labeled | Dansyl-Cysteine Derivatives | Covalent binding to form a fluorescently tagged, stable adduct. | High sensitivity of detection. nih.gov |

| Isotopically Labeled | Radio-labeled Cysteine | Forms a radio-labeled adduct. | High quantitation accuracy. youtube.com |

Comparative Biochemical Studies of Fluorinated Cysteine Conjugates

The biochemical and toxicological properties of TFEC are best understood in the context of related compounds. Comparative studies of a homologous series of fluorinated and halogenated cysteine conjugates are essential for establishing structure-activity relationships. nih.govacs.org Research has shown that the number and position of halogen atoms on the cysteine S-conjugate dramatically influence its metabolic fate and biological effects. nih.gov

For example, while polyhalogenated substrates like TFEC and trifluoroalanine (B10777074) can act as mechanism-based inactivators of C-S lyases, their monohalogenated counterparts are often simply processed as substrates without causing inactivation. nih.gov Comparing TFEC with S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) and S-(1,2-dichlorovinyl)-L-cysteine (DCVC) reveals differences in the rates of metabolism, the reactivity of the generated intermediates, and the ultimate toxicological outcome. nih.gov

The electron-withdrawing effects of fluorine atoms enhance the electrophilicity of adjacent carbons, influencing the molecule's susceptibility to enzymatic attack and the reactivity of any resulting intermediates. researchgate.net These comparative biochemical analyses are fundamental to predicting the toxicity of other halogenated hydrocarbons and to designing enzyme inhibitors or probes with specific properties.

Integration of Omics Technologies (e.g., metabolomics, proteomics) for Comprehensive Metabolic Profiling

The advent of "omics" technologies has revolutionized the study of xenobiotic metabolism. Applying these high-throughput techniques to TFEC research allows for a global and unbiased view of its cellular effects.

Metabolomics: This approach is particularly powerful for identifying the full spectrum of metabolites derived from TFEC. nih.gov By comparing the metabolic profiles of control versus TFEC-exposed systems, researchers can identify novel or unexpected metabolites. This is especially useful in conjunction with chemical trapping, where metabolomic platforms can screen for a large number of potential adducts simultaneously, including those formed through uncommon metabolic pathways. nih.govnih.gov

Proteomics: Quantitative proteomics is used to identify the specific proteins that are covalently modified (adducted) by the reactive intermediates of TFEC. columbia.edunih.gov This application, often termed "adductomics," helps pinpoint the molecular targets of toxicity. Furthermore, proteomics can reveal global changes in protein expression that occur in response to TFEC-induced stress, providing a broader understanding of the cellular response pathways that are activated or suppressed. nih.govcolumbia.edu

The integration of these omics technologies provides a systems-level understanding of TFEC metabolism and its consequences, moving beyond the study of a single enzyme or pathway to a comprehensive profile of its interaction with the cellular machinery.

Refinement of Analytical Methods for Enhanced Sensitivity and Specificity

The study of TFEC and its metabolites is intrinsically linked to the capabilities of analytical chemistry. The challenges associated with detecting low-abundance, transient, and complex metabolites necessitate the continuous refinement of analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for this research. nih.gov Advances in mass spectrometry, including high-resolution instruments, provide the mass accuracy needed to determine the elemental composition of unknown metabolites and adducts.

Ongoing refinements in this field include:

Improved Chromatographic Separation: Developing new stationary phases and solvent gradients to better resolve complex mixtures of metabolites from biological matrices.

Enhanced Ionization Sources: Optimizing electrospray ionization (ESI) and other sources to increase the efficiency of ion generation for TFEC-related compounds.

Sensitive Detection Strategies: Combining advanced analytical platforms with novel tools like fluorescently-labeled trapping agents to lower the limits of detection. nih.gov

Data Analysis Software: Creating more sophisticated algorithms to mine complex MS data, identify potential metabolites, and distinguish them from background noise.

These advancements are critical for accurately quantifying TFEC metabolites, identifying protein adducts at low physiological levels, and building a more complete picture of its metabolic network.

Exploration of Non-Canonical Metabolic Pathways involving TFEC

While the C-S lyase-dependent pathway is the primary and most-studied route for TFEC bioactivation, the existence of alternative or "non-canonical" metabolic pathways remains an important area for future exploration. nih.gov Non-canonical pathways refer to metabolic routes that are not predicted by standard genomic reconstructions or that involve enzymes performing secondary functions. nih.govmdpi.com

Isotope-tracing studies coupled with untargeted metabolomics are powerful tools for uncovering such hidden pathways. nih.govembopress.org For TFEC, this could involve:

Metabolism by enzymes other than C-S lyases, such as cytochrome P450s or flavin-containing monooxygenases, which could potentially oxidize the sulfur atom or another part of the molecule.

The formation of unexpected conjugates or degradation products not associated with the β-elimination reaction.

The involvement of metabolite damage-repair systems that process TFEC or its metabolites in unforeseen ways. embopress.org

Discovering non-canonical pathways is crucial for a complete understanding of a xenobiotic's disposition and toxicity. For TFEC, identifying such routes could reveal new mechanisms of bioactivation or detoxification and provide a more holistic view of its interactions within a biological system. This remains a frontier in the toxicological investigation of TFEC and similar fluorinated compounds.

Q & A

Q. How is TFEC synthesized and metabolized in mammalian systems?

TFEC is formed via glutathione (GSH) conjugation of tetrafluoroethylene (TFE) catalyzed by cytosolic and microsomal glutathione S-transferases (GSTs). The resulting GSH conjugate undergoes sequential degradation to yield the cysteine S-conjugate (TFEC), which is further metabolized by β-lyases in renal mitochondria to generate reactive thiol intermediates (e.g., 1,1,2,2-tetrafluoroethanethiol) and pyruvate/ammonia. Methodologically, radiolabeled tracers (e.g., L-[35S]cysteine) combined with HPLC-MS are used to track metabolite formation in bile and urine .

Q. What enzymatic assays utilize TFEC as a standard substrate?

TFEC is a benchmark substrate for assessing C-S lyase activity (e.g., glutamine transaminase K) and N-acetyltransferase activity. For lyase assays, pyruvate/ammonia production is quantified spectrophotometrically (e.g., via lactate dehydrogenase-coupled reactions). N-acetyltransferase activity is measured using N-acetyl-TFEC as a substrate, with detection of acetylated products via LC-MS .

Q. What experimental models are used to study TFEC-induced nephrotoxicity?

Rat renal cortical slices and isolated proximal tubular cells are primary in vitro models. Toxicity is evaluated by monitoring lactate dehydrogenase (LDH) release, mitochondrial membrane potential collapse (via JC-1 staining), and ATP depletion. In vivo, single-dose rodent studies focus on histopathological changes in the proximal tubule pars recta .

Advanced Research Questions

Q. How does interspecies variability impact the interpretation of TFEC toxicity studies?

Human glutamine transaminase K (GTK) exhibits lower β-lyase activity toward TFEC compared to rat GTK, leading to discrepancies in nephrotoxicity predictions. To address this, cross-species comparisons using recombinantly expressed enzymes or human renal organoids are critical. Molecular docking studies can further elucidate active-site differences .

Q. What mechanisms underlie TFEC-mediated mitochondrial toxicity?

TFEC is metabolized in renal mitochondria by β-lyases, generating reactive thiols that covalently modify proteins (e.g., α-ketoglutarate dehydrogenase complex). This disrupts the TCA cycle and oxidative phosphorylation. Methodologically, mitochondrial subfractionation combined with 19F NMR or LC-HRMS identifies protein adducts (e.g., difluorothionoacetyl-lysine residues) .

Q. How can contradictions in enzyme specificity for TFEC be resolved?

Q. What analytical challenges arise in detecting TFEC-derived reactive metabolites?

Reactive thiols from TFEC are short-lived and require trapping agents (e.g., monobromobimane) for stabilization. 19F NMR is preferred for quantifying fluorinated adducts, while LC-HRMS with isotopic labeling (e.g., 35S) enhances sensitivity for low-abundance metabolites .

Q. Does TFEC synergize with other nephrotoxicants to exacerbate renal injury?

Co-exposure studies with cisplatin or ochratoxin A in rat models show additive tubular necrosis. Mechanistically, TFEC depletes mitochondrial glutathione, amplifying oxidative stress. Combinatorial toxicity is assessed via redox status markers (e.g., GSH/GSSG ratios) and transcriptomic profiling of stress-response pathways .

Q. How does TFEC influence glutathione homeostasis in renal cells?

TFEC metabolism consumes GSH during conjugation, while reactive intermediates oxidize residual GSH. Real-time monitoring uses fluorescent probes (e.g., monochlorobimane) in live-cell imaging. Depletion kinetics are modeled using Michaelis-Menten parameters derived from isolated enzyme systems .

Q. What is the role of toxicant channeling in TFEC-induced cytotoxicity?

Reactive fragments from mitochondrial β-lyase activity are "channeled" to adjacent proteins (e.g., adenine nucleotide translocase), bypassing cytosolic detoxification. This is demonstrated via radiolabeled TFEC and subcellular fractionation, showing preferential adduct formation in mitochondrial matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.